Heterophylliin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterophylliin A is an ellagitannin monomer isolated from the leaf extract of Corylus heterophylla, a species belonging to the Betulaceae family . Ellagitannins are a type of hydrolyzable tannin, known for their antioxidant properties and potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heterophylliin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Corylus heterophylla leaves. The process includes harvesting the leaves, drying them, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Heterophylliin A, being an ellagitannin, can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to yield ellagic acid and glucose.
Complexation: It can form complexes with metal ions, which can affect its stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Complexation: Metal salts like ferric chloride are used to study complex formation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Ellagic acid and glucose.
Complexation: Metal-ellagitannin complexes.
Wissenschaftliche Forschungsanwendungen
Heterophylliin A has several scientific research applications, including:
Chemistry: Studying its antioxidant properties and potential as a natural preservative.
Biology: Investigating its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Using it as a natural additive in food and cosmetic products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of Heterophylliin A involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation . For example, it can inhibit the activity of enzymes like cyclooxygenase, which are involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heterophylliin B, C, D, and E: These are other ellagitannin monomers and dimers isolated from Corylus heterophylla.
Ellagic Acid: A hydrolysis product of ellagitannins, known for its antioxidant and anticancer properties.
Uniqueness
Heterophylliin A is unique due to its specific molecular structure and the particular biological activities it exhibits. While other ellagitannins share similar antioxidant properties, this compound has distinct interactions with molecular targets, making it a valuable compound for specific therapeutic applications .
Eigenschaften
CAS-Nummer |
87687-52-3 |
---|---|
Molekularformel |
C34H26O22 |
Molekulargewicht |
786.6 g/mol |
IUPAC-Name |
[3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-13-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H26O22/c35-12-1-8(2-13(36)21(12)41)30(48)55-29-27(47)34(56-31(49)9-3-14(37)22(42)15(38)4-9)53-18-7-52-32(50)10-5-16(39)23(43)25(45)19(10)20-11(33(51)54-28(18)29)6-17(40)24(44)26(20)46/h1-6,18,27-29,34-47H,7H2 |
InChI-Schlüssel |
NLDMNSXOCDLTTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.